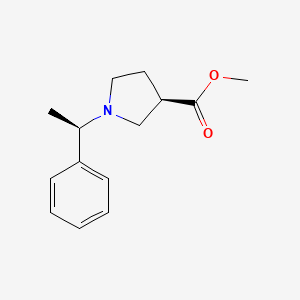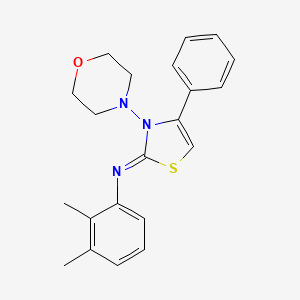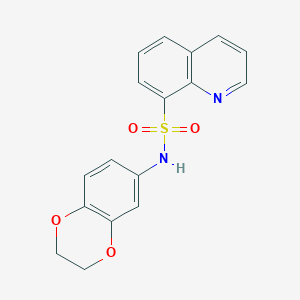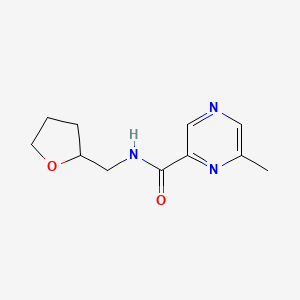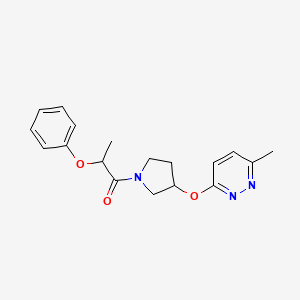
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a phenoxy group, and a pyrrolidine moiety, each contributing distinct properties to its overall chemical behavior and utility.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multi-step synthetic routes:
Synthesis of Intermediate Compounds
The initial step often involves the synthesis of 6-Methylpyridazine-3-ol through nitration, reduction, and hydrolysis reactions.
Pyrrolidine-1-yl intermediates can be synthesized via substitution reactions of pyrrolidine with suitable halogenated precursors.
Coupling Reactions
The intermediates are coupled through etherification and substitution reactions. For instance, 6-Methylpyridazine-3-ol can be converted to 6-Methylpyridazin-3-yloxychloride, which then reacts with pyrrolidine to form the desired pyrrolidin-1-yl intermediate.
This is further reacted with 2-phenoxypropan-1-one under controlled conditions to yield the final product.
Industrial Production Methods: Industrial synthesis might scale up the laboratory procedures, optimizing conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Typical industrial methods include batch and continuous flow processes, emphasizing efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: : The phenoxy and pyridazine rings can undergo oxidation reactions under specific conditions to form various oxidative derivatives.
Reduction: : Reduction of the compound can affect the pyridazine ring, leading to different hydrogenated products.
Substitution: : The functional groups attached to the pyrrolidine and pyridazine rings allow for various substitution reactions, creating a range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substituting Agents: : Halogenated compounds, alkylating agents
Major Products
Depending on the reaction conditions, the products can include oxidized phenoxy derivatives, hydrogenated pyridazine derivatives, and substituted pyrrolidine compounds.
科学的研究の応用
Chemistry
Catalysis: : The compound's structure can be modified to act as a catalyst or catalytic intermediate in organic reactions.
Molecular Engineering: : Used in the design of complex molecular architectures due to its versatile functional groups.
Biology
Bioactive Molecules: : Potential to be modified into pharmacologically active compounds due to its complex structure.
Enzyme Inhibition: : May serve as a backbone for designing enzyme inhibitors.
Medicine
Drug Development: : Investigated for its potential as a lead compound in drug discovery, targeting specific receptors or enzymes.
Diagnostic Agents: : Potential use in creating diagnostic tools due to its distinctive molecular structure.
Industry
Material Science: : Used in the development of new materials with specific properties, such as thermal stability or electrical conductivity.
Polymer Chemistry: : Can be a monomer or additive in polymer synthesis.
作用機序
The mechanism of action for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one depends on its application:
Molecular Targets: : In biological systems, it may target specific enzymes or receptors, altering their activity.
Pathways Involved: : It could modulate biochemical pathways by acting as an inhibitor or activator, depending on its structure-activity relationship.
類似化合物との比較
Compared to other compounds with similar structures, like 1-(2-phenoxyethyl)-pyrrolidine or 1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one, this compound is unique due to the presence of the 6-Methylpyridazine ring, which confers additional stability and reactivity. This uniqueness could potentially enhance its utility in various scientific applications.
List of Similar Compounds
1-(2-Phenoxyethyl)-pyrrolidine
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one
The presence of different ring systems and substituents in these compounds can influence their physical, chemical, and biological properties, making 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one particularly interesting for further research and application.
特性
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-8-9-17(20-19-13)24-16-10-11-21(12-16)18(22)14(2)23-15-6-4-3-5-7-15/h3-9,14,16H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXBXIABVAIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
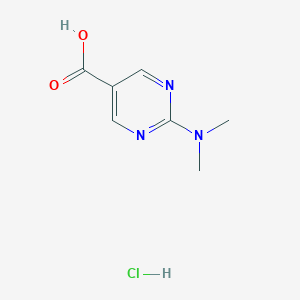
![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)
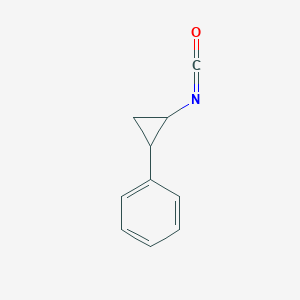
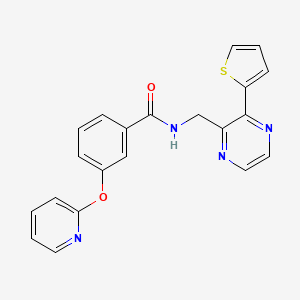
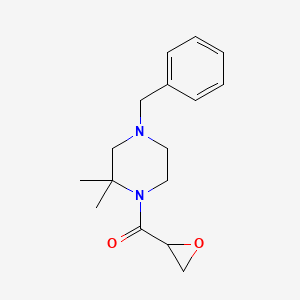
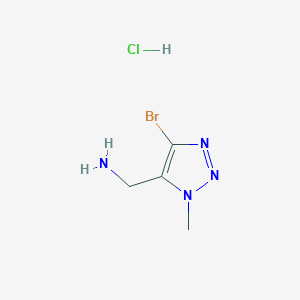
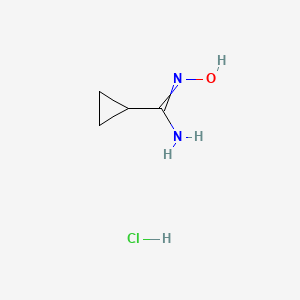
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate](/img/structure/B2987725.png)
![N-(3-nitrophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2987726.png)
